molecular formula C22H23F2N5O2S B13760374 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide CAS No. 486414-36-2

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide

Cat. No.: B13760374
CAS No.: 486414-36-2
M. Wt: 459.5 g/mol
InChI Key: KFWFBALDPSVAFT-LBPRGKRZSA-N
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Description

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and difluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with 2,6-difluorobenzoyl chloride under basic conditions.

    Amination: The resulting product is then subjected to amination using an appropriate amine, such as dimethylamine, to introduce the dimethylamino group.

    Coupling Reaction: Finally, the compound is coupled with benzamide under suitable conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the benzoyl moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

486414-36-2

Molecular Formula

C22H23F2N5O2S

Molecular Weight

459.5 g/mol

IUPAC Name

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide

InChI

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m0/s1

InChI Key

KFWFBALDPSVAFT-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

Canonical SMILES

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

Origin of Product

United States

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